Cabotegravir-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

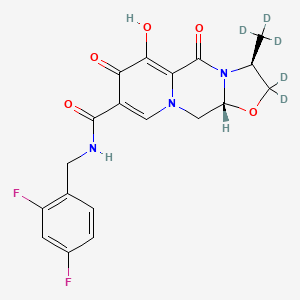

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17F2N3O5 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(3R,6S)-5,5-dideuterio-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |

InChI |

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3,8D2 |

InChI Key |

WCWSTNLSLKSJPK-PXRIRJDNSA-N |

Isomeric SMILES |

[2H]C1([C@@H](N2[C@H](O1)CN3C=C(C(=O)C(=C3C2=O)O)C(=O)NCC4=C(C=C(C=C4)F)F)C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Cabotegravir-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Cabotegravir-d5, a deuterated analog of the antiretroviral drug Cabotegravir. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details the primary use of this compound, its relationship to Cabotegravir, and relevant experimental protocols and quantitative data.

Introduction to this compound

This compound is a stable, isotopically labeled form of Cabotegravir, an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] In this compound, five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Cabotegravir, a property that is crucial for its primary application.

The primary and intended use of this compound is as an internal standard for the quantification of Cabotegravir in biological matrices using mass spectrometry-based analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] Its chemical and physical properties are nearly identical to those of Cabotegravir, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows it to be differentiated from the non-labeled drug by the mass spectrometer, enabling accurate and precise quantification.[6]

Physicochemical Properties

The key physicochemical properties of Cabotegravir and its deuterated analog are summarized below.

| Property | Cabotegravir | This compound | Reference(s) |

| Molecular Formula | C₁₉H₁₇F₂N₃O₅ | C₁₉H₁₂D₅F₂N₃O₅ | [7][8] |

| Molecular Weight | 405.35 g/mol | 410.4 g/mol | [7][8] |

| CAS Number | 1051375-10-0 | 2750534-77-9 | [7][8] |

| Solubility | Not explicitly found | Soluble in DMSO and Methanol | [8] |

Primary Use of Cabotegravir in HIV-1 Treatment and Prevention

Cabotegravir is a potent antiretroviral drug that belongs to the class of integrase strand transfer inhibitors (INSTIs).[1][9] Its mechanism of action involves blocking the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[9][10] This inhibition of the strand transfer step effectively halts the HIV-1 replication cycle.[9][10]

Cabotegravir is utilized in two main clinical applications:

-

Treatment of HIV-1 Infection: In combination with rilpivirine (a non-nucleoside reverse transcriptase inhibitor), Cabotegravir is used as a long-acting injectable regimen for the treatment of HIV-1 infection in virologically suppressed adults.[2]

-

Pre-Exposure Prophylaxis (PrEP): A long-acting injectable formulation of Cabotegravir is approved for PrEP to reduce the risk of sexually acquired HIV-1 infection in at-risk individuals.[1]

Mechanism of Action: HIV-1 Integrase Inhibition

The process of HIV-1 integration into the host genome is a critical step in its replication. This process is mediated by the viral enzyme integrase and can be broadly divided into two stages: 3'-processing and strand transfer. Cabotegravir specifically inhibits the strand transfer step.

Caption: Mechanism of action of Cabotegravir in inhibiting HIV-1 replication.

Experimental Protocols

This section provides detailed methodologies for key experiments related to Cabotegravir and this compound.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of Cabotegravir, with the introduction of deuterium atoms through the use of deuterated starting materials. The following is a plausible synthetic scheme based on published methods for Cabotegravir synthesis. The key deuterated precursors would be methyl-d3-amine and a deuterated reducing agent for the formation of the oxazolo-pyridopyrazine core.

Note: This is an illustrative protocol and may require optimization.

-

Synthesis of the Tricyclic Core: The synthesis begins with the construction of the key tricyclic pyridone carboxylic acid intermediate. This is typically achieved through a multi-step process involving condensation and cyclization reactions.

-

Introduction of Deuterium: Deuterium can be incorporated at the methyl group by using methyl-d3-amine in the formation of the oxazolo ring. Further deuterium incorporation on the pyrazine ring can be achieved through deuterated reducing agents during the reduction steps.

-

Amide Coupling: The final step involves the amide coupling of the deuterated tricyclic carboxylic acid with 2,4-difluorobenzylamine to yield this compound.

Caption: A generalized workflow for the synthesis of this compound.

HIV-1 Integrase Strand Transfer Assay

This protocol describes a non-radioactive, high-throughput assay to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like Cabotegravir. The assay relies on the specific recognition of biotin and digoxigenin labels on the donor and target DNA substrates, respectively.[11]

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA substrate

-

Digoxigenin-labeled target DNA substrate

-

Streptavidin-coated microplates

-

Assay buffer (containing MnCl₂ or MgCl₂)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)

-

Enzyme substrate (e.g., TMB)

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Procedure:

-

Coat Plate: Add the biotinylated donor DNA to the streptavidin-coated microplate wells and incubate to allow binding. Wash the wells to remove unbound DNA.

-

Add Integrase and Inhibitor: Add the assay buffer, recombinant HIV-1 integrase, and the test compound (e.g., Cabotegravir) or vehicle control to the wells. Incubate to allow the formation of the pre-integration complex.

-

Initiate Strand Transfer: Add the digoxigenin-labeled target DNA to the wells to initiate the strand transfer reaction. Incubate to allow the integration of the donor DNA into the target DNA.

-

Detection: Wash the wells to remove unreacted components. Add the anti-digoxigenin-HRP conjugate and incubate. Wash again and then add the TMB substrate.

-

Readout: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the strand transfer activity.

Quantification of Cabotegravir in Plasma using LC-MS/MS with this compound

This protocol outlines a general procedure for the quantification of Cabotegravir in human plasma using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.[6][12][13]

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)

-

Human plasma samples

-

Cabotegravir standard solutions

-

This compound internal standard solution

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples and vortex.

-

To a known volume of plasma, add a fixed amount of this compound internal standard solution.

-

Add the protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC system.

-

Separate Cabotegravir and this compound from other plasma components on the analytical column using a suitable gradient elution program.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Cabotegravir and this compound are monitored.

-

-

Data Analysis:

-

Calculate the peak area ratio of Cabotegravir to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Cabotegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for the quantification of Cabotegravir using LC-MS/MS.

Quantitative Data

The following tables summarize key quantitative data for Cabotegravir.

In Vitro Activity

| Parameter | Value | Cell Line/Assay | Reference(s) |

| IC₅₀ (Strand Transfer) | 3.0 nM | In vitro strand transfer assay | [5][8] |

| IC₅₀ (HIV Replication) | 1.3 nM | MT-4 cells | [5][8] |

| IC₅₀ (HIV Replication) | 0.2 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [5][8] |

Pharmacokinetic Parameters (Oral Administration)

| Parameter | Value | Unit | Reference(s) |

| Tₘₐₓ | 3 | hours | [10] |

| Cₘₐₓ | 8.0 | µg/mL | [10] |

| AUC | 145 | µg*h/mL | [10] |

| Half-life | 41 | hours | [10] |

Pharmacokinetic Parameters (Intramuscular Injection)

| Parameter | Value | Unit | Reference(s) |

| Tₘₐₓ | 7 | days | [10] |

| Cₘₐₓ | 8.0 | µg/mL | [10] |

| AUC | 1591 | µg*h/mL | [10] |

| Half-life | 5.6 - 11.5 | weeks | [10] |

Conclusion

This compound is an indispensable tool for the accurate quantification of Cabotegravir in research and clinical settings. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of the properties of this compound, the mechanism of action of its parent compound, and the associated analytical methodologies is crucial for professionals in the fields of antiretroviral drug development and analysis. This guide provides a foundational resource to support these endeavors.

References

- 1. drugs.com [drugs.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Cabotegravir | CAS#:1051375-10-0 | Chemsrc [chemsrc.com]

- 8. caymanchem.com [caymanchem.com]

- 9. What is the mechanism of Cabotegravir sodium? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

Cabotegravir-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Cabotegravir-d5. The information is intended to support research and development efforts in the field of antiretroviral therapy.

Core Chemical and Physical Properties

This compound is the deuterated analogue of Cabotegravir, a potent Human Immunodeficiency Virus (HIV) integrase strand transfer inhibitor (INSTI). The incorporation of five deuterium atoms makes it an ideal internal standard for the quantification of Cabotegravir in biological matrices using mass spectrometry-based assays.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₂D₅F₂N₃O₅ | [1][2][3][4] |

| Molecular Weight | ~410.4 g/mol | [1][3] |

| CAS Number | 2750534-77-9 | [1][2][3] |

| IUPAC Name | (3S,11aR)-N-(2,4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-2,2-d2-8-carboxamide | [4] |

| Solubility | Soluble in DMSO and Methanol | [1][3] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [3] |

| Appearance | Solid | [3] |

Mechanism of Action: Inhibition of HIV-1 Integrase

Cabotegravir functions by inhibiting the HIV-1 integrase enzyme, a crucial component of the viral replication machinery.[5] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer. By blocking this step, Cabotegravir effectively prevents the virus from establishing a productive infection.[5][6]

The following diagram illustrates the mechanism of action of Cabotegravir in the context of the HIV replication cycle.

References

- 1. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. mdpi.com [mdpi.com]

Synthesis and Isotopic Labeling of Cabotegravir-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cabotegravir-d5, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor, Cabotegravir. This document details a probable synthetic pathway, experimental protocols, and relevant data for the preparation of this important internal standard used in pharmacokinetic and analytical studies.

Introduction

This compound serves as a crucial internal standard for the accurate quantification of Cabotegravir in biological matrices by mass spectrometry.[1][2] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties. The IUPAC name, (3S, 11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide, indicates that three deuterium atoms are located on the methyl group and two are on the oxazolo ring of the molecule.[1]

Synthesis Pathway

The synthesis of this compound is predicated on the established synthetic routes for Cabotegravir, with the key modification being the use of a deuterated starting material to introduce the isotopic labels. The diastereoselective formation of the oxazolidine ring is a critical step in the overall synthesis.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound. These protocols are based on established literature for the synthesis of Cabotegravir and have been adapted for the introduction of deuterium labels.

Preparation of (S)-Alaninol-d5

The synthesis of the crucial deuterated starting material, (S)-Alaninol-d5, can be achieved through the reduction of commercially available L-Alanine-d5.

Materials:

-

L-Alanine-d5

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Deuterated water (D₂O) for quenching (optional, to maintain deuterium integrity)

-

Standard workup and purification reagents

Procedure:

-

A suspension of L-Alanine-d5 is slowly added to a stirred solution of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the slow addition of D₂O (or H₂O) followed by an aqueous base solution.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude (S)-Alaninol-d5 is purified by distillation or chromatography to yield the desired product.

Synthesis of the Aldehyde Intermediate

The aldehyde intermediate is a common precursor in the synthesis of Cabotegravir. Its preparation involves a multi-step sequence starting from simpler building blocks, as detailed in the literature.[3][4]

Diastereoselective Cyclization to form the this compound Precursor

This critical step involves the reaction of the aldehyde intermediate with (S)-Alaninol-d5 to form the oxazolidine ring with high diastereoselectivity.[4]

Materials:

-

Aldehyde Intermediate

-

(S)-Alaninol-d5

-

Magnesium triflate (Mg(OTf)₂) or other Lewis acid catalyst

-

Acetonitrile (CH₃CN) or other suitable solvent

Procedure:

-

The aldehyde intermediate is dissolved in acetonitrile.

-

(S)-Alaninol-d5 is added to the solution.

-

The Lewis acid catalyst, such as Mg(OTf)₂, is added, and the mixture is stirred at a controlled temperature.

-

The reaction progress is monitored by HPLC or LC-MS.

-

Upon completion, the reaction is worked up by quenching, extraction, and purification by chromatography to isolate the this compound precursor.

Final Amidation and Demethylation to Yield this compound

The final steps involve the amidation of the precursor with 2,4-difluorobenzylamine followed by demethylation to yield the final product, this compound.[3]

Materials:

-

This compound Precursor

-

2,4-Difluorobenzylamine

-

Coupling agents (e.g., EDCI, HOBt)

-

Demethylating agent (e.g., lithium bromide)

-

Appropriate solvents (e.g., DMF, THF)

Procedure:

-

The this compound precursor is dissolved in a suitable solvent like DMF.

-

A coupling agent and 2,4-difluorobenzylamine are added, and the reaction is stirred until amidation is complete.

-

The intermediate amide is isolated and then subjected to demethylation using a reagent such as lithium bromide in a solvent like THF.

-

The final product, this compound, is purified by crystallization or chromatography.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3S, 11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide | [1] |

| CAS Number | 2750534-77-9 | [2] |

| Molecular Formula | C₁₉H₁₂D₅F₂N₃O₅ | [2] |

| Molecular Weight | 410.4 g/mol | [2] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | [2] |

Table 2: Analytical Data for this compound

| Analytical Technique | Parameter | Value | Reference |

| LC-MS/MS | Precursor Ion (m/z) | 410.4 | [5] |

| Product Ion (m/z) | 379.2 | [5] | |

| Purity (HPLC) | ≥99.94% | [5] | |

| Solubility | Soluble in DMSO and Methanol | [2] |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and analysis of this compound is depicted below.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Research-Grade Cabotegravir-d5: Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the manufacturers, suppliers, and critical technical data for research-grade Cabotegravir-d5. It is designed to assist researchers, scientists, and drug development professionals in sourcing high-quality deuterated Cabotegravir and in understanding its application as an internal standard for quantitative analysis. This document outlines the chemical properties, quality specifications from various suppliers, and detailed experimental protocols for its use.

Introduction to this compound

Cabotegravir is a potent HIV-1 integrase strand transfer inhibitor.[1] Its deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic research.[2] The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Cabotegravir in biological matrices.[1][2] This guide focuses on the sourcing and technical specifications of research-grade this compound.

Manufacturers and Suppliers

A number of reputable suppliers provide research-grade this compound. The following table summarizes key information for some of the prominent suppliers. Researchers are advised to request batch-specific Certificates of Analysis for the most accurate and up-to-date information.

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | --INVALID-LINK-- | 2750534-77-9 | C₁₉H₁₂D₅F₂N₃O₅ | 410.4 |

| MedChemExpress | --INVALID-LINK-- | 2750534-77-9 | C₁₉H₁₂D₅F₂N₃O₅ | 410.38 |

| Clearsynth | --INVALID-LINK-- | 2750534-77-9 | C₁₉H₁₂D₅F₂N₃O₅ | 410.38 |

| Veeprho | --INVALID-LINK-- | N/A | C₁₉H₁₂D₅F₂N₃O₅ | 410.39 |

| Simson Pharma | --INVALID-LINK-- | N/A | Not Specified | Not Specified |

| Toronto Research Chemicals | --INVALID-LINK-- | 2750534-77-9 | C₁₉H₁₂D₅F₂N₃O₅ | 410.38 |

Quality Specifications

The quality of this compound is critical for its use as an internal standard. Key parameters include chemical purity and the degree of deuterium incorporation. The following table presents a comparison of specifications provided by different suppliers.

| Supplier | Chemical Purity | Deuterium Incorporation | Storage |

| Cayman Chemical | ≥98% (Cabotegravir) | ≥99% deuterated forms (d₁-d₅); ≤1% d₀ | -20°C |

| MedChemExpress | >98% | Not Specified | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month |

| Clearsynth | Not Specified | Not Specified | Refer to MSDS |

| Veeprho | Not Specified | Not Specified | Not Specified |

| Simson Pharma | Accompanied by Certificate of Analysis | Accompanied by Certificate of Analysis | Not Specified |

| Toronto Research Chemicals | Not Specified | Not Specified | -20°C |

Chemical Structure and Deuteration

The chemical structure of this compound is identical to Cabotegravir, with the exception of five hydrogen atoms being replaced by deuterium. This substitution is typically in positions that are metabolically stable to prevent back-exchange of deuterium for hydrogen in vivo.

References

Cabotegravir-d5: A Technical Guide to Certificate of Analysis and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Cabotegravir-d5, a deuterated analog of the HIV-1 integrase inhibitor Cabotegravir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and analytical studies.

Certificate of Analysis: A Representative Overview

A Certificate of Analysis (CoA) for this compound is a critical document that certifies the identity, purity, and quality of the material. While specific values may vary between batches and suppliers, a typical CoA will include the following information.

Identification and General Properties

This section provides fundamental information about the this compound substance.

| Parameter | Representative Specification |

| Product Name | This compound |

| CAS Number | 2750534-77-9[1][2] |

| Molecular Formula | C₁₉H₁₂D₅F₂N₃O₅[1][2] |

| Molecular Weight | 410.39 g/mol |

| Appearance | White to Off-White Solid[3] |

| Solubility | Soluble in DMSO and Methanol |

Purity and Impurity Profile

This section details the purity of the this compound and the limits for any potential impurities. Purity is a critical parameter, with typical acceptance criteria being very high to ensure the accuracy of analytical methods.

| Test | Acceptance Criteria | Representative Result |

| Purity (by HPLC) | ≥ 98%[4] | 99.94%[5] |

| Isotopic Purity | ≥ 99% deuterated forms (d1-d5)[2] | Conforms |

| Individual Impurity | ≤ 0.5% | Conforms |

| Total Impurities | ≤ 1.0% | Conforms |

| Residual Solvents | Meets USP <467> requirements | Conforms |

| Water Content (Karl Fischer) | ≤ 0.5% | Conforms |

Experimental Protocols

The certification of this compound relies on a series of well-defined analytical methods. The following sections provide detailed methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of this compound and quantifying any impurities.

Workflow for HPLC Purity Determination

Caption: Workflow for determining the purity of this compound using HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[6]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio and pH are optimized for optimal separation.[7]

-

Detection: UV detection is typically performed at a wavelength where Cabotegravir exhibits maximum absorbance, such as 254 nm.[7]

-

Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded, and the peak areas of all observed peaks are integrated.

-

Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity.

Workflow for Mass Spectrometric Analysis

Caption: Workflow for identity and isotopic purity analysis of this compound by MS.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source, is used.

-

Sample Introduction: The sample can be introduced directly via infusion or through an LC system.

-

Analysis:

-

Identity: The mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to this compound. For example, in positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 411.4. The fragmentation pattern can also be compared to a reference standard. In one study, the precursor ion for this compound was identified as m/z 409.20 with a corresponding product ion of m/z 379.20.[5]

-

Isotopic Purity: The relative intensities of the ion signals corresponding to the unlabeled Cabotegravir (d0) and the different deuterated species (d1, d2, d3, d4, and d5) are measured to determine the isotopic distribution and calculate the overall isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound and confirms the positions of the deuterium labels.

Logical Flow for NMR Analysis

Caption: Logical flow for structural confirmation of this compound using NMR.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

Analysis: ¹H and ¹³C NMR spectra are acquired.

-

Interpretation: The obtained spectra are compared with those of a non-deuterated Cabotegravir reference standard. The absence of proton signals at the positions where deuterium has been incorporated confirms the successful labeling. The overall pattern of the remaining signals confirms the integrity of the molecular structure.

Purity Standards and Impurities

The purity of this compound is paramount for its use as an internal standard. Impurities can arise from the synthesis of the parent compound, the deuteration process, or degradation.

Potential Impurity Sources

Caption: Potential sources of impurities in this compound.

Common classes of impurities that are controlled include:

-

Process-Related Impurities: These are substances that are formed during the synthesis of the non-deuterated Cabotegravir.

-

Deuteration-Related Impurities: This includes any residual unlabeled Cabotegravir (d0) or species with incomplete deuteration (d1, d2, d3, d4).

-

Degradation Products: Cabotegravir can degrade under certain stress conditions (e.g., acidic and oxidative environments), and these degradation products must be monitored.[8]

By adhering to rigorous analytical testing and quality control, the purity and reliability of this compound are ensured, making it a suitable internal standard for demanding research and development applications.

References

- 1. clearsynth.com [clearsynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC, along with the Characterization of their Degradation Products Via LCMS [wisdomlib.org]

A Technical Guide to the Mass Shift and Isotopic Purity of Cabotegravir-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) utilized in the treatment and prevention of HIV-1 infection.[1][2] In the realm of pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards are indispensable for achieving accurate quantification of drug candidates in biological matrices. Cabotegravir-d5, a deuterated analog of Cabotegravir, serves this critical role. This technical guide provides an in-depth analysis of the mass shift and isotopic purity of this compound, along with the experimental methodologies used for their characterization.

Molecular Structures and Mass Shift

The key difference between Cabotegravir and this compound lies in the substitution of five hydrogen atoms with five deuterium atoms. This substitution results in a predictable increase in the molecular weight of the molecule, which is fundamental for its differentiation in mass spectrometry.

Quantitative Data: Mass and Isotopic Composition

The theoretical monoisotopic masses of Cabotegravir and its deuterated form, along with the resultant mass shift, are summarized in the table below. These values are calculated based on the most abundant isotopes of the constituent elements.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Cabotegravir | C₁₉H₁₇F₂N₃O₅ | 405.1132 |

| This compound | C₁₉H₁₂D₅F₂N₃O₅ | 410.1446 |

| Mass Shift | +5.0314 |

The isotopic purity of a deuterated standard is a critical parameter that ensures minimal cross-interference with the unlabeled analyte. The specifications for a commercially available this compound standard are presented below.

| Parameter | Specification |

| Chemical Purity (HPLC) | >95% |

| Deuterated Forms (d₁-d₅) | ≥99% |

Experimental Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of Cabotegravir in biological samples, with this compound employed as an internal standard.[1]

Representative LC-MS/MS Protocol

A typical experimental setup for the analysis of Cabotegravir and this compound is detailed below.

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as a Zorbax SB-C18 (50 × 2.1 mm, 5 µm), is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate) is often employed.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

MRM Transitions: The precursor and product ions for both Cabotegravir and this compound are monitored. Representative transitions are provided in the table below. It is noteworthy that the product ion for this compound reflects the 5-Dalton mass increase.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabotegravir | 406.1 | 142.0[3][4] |

| Cabotegravir | 406.1 | 281.1 |

| This compound | 411.1 | 286.1[5] |

-

Ion Source Parameters: Parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas are optimized to achieve maximal signal intensity.

Diagrammatic Representations

To visually articulate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Logical relationship between Cabotegravir and this compound, illustrating the mass shift.

Caption: A generalized experimental workflow for determining the isotopic purity of this compound.

Conclusion

The well-defined mass shift of +5.0314 Da and high isotopic purity (≥99% d₁-d₅) of this compound establish it as a reliable internal standard for the sensitive and accurate quantification of Cabotegravir in complex biological matrices. The LC-MS/MS methodology outlined provides a robust framework for its application in preclinical and clinical drug development. The precise characterization of such stable isotope-labeled standards is paramount to the integrity of bioanalytical data.

References

- 1. Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multitasking Pharmacophores Support Cabotegravir-Based Long-Acting HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

Cabotegravir-d5: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cabotegravir-d5, a deuterated analog of the potent antiretroviral agent Cabotegravir. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, the mechanism of action, and detailed experimental protocols for its quantification.

Core Compound Data

This compound serves as a crucial internal standard for the accurate quantification of Cabotegravir in biological matrices through mass spectrometry-based assays.[1] Its deuteration enhances mass spectrometric detection and differentiation from the unlabeled parent compound.

| Parameter | Value | Source(s) |

| CAS Number | 2750534-77-9 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₂D₅F₂N₃O₅ | [1][2][3][4][5] |

| Molecular Weight | 410.38 g/mol | [2][4][6] |

| Alternate Molecular Weight | 410.4 g/mol | [1][3] |

Mechanism of Action: HIV-1 Integrase Inhibition

Cabotegravir functions as an integrase strand transfer inhibitor (INSTI).[5][7][8] Its primary mechanism involves binding to the active site of the HIV-1 integrase enzyme. This action effectively blocks the strand transfer step of proviral DNA integration into the host cell's genome, a critical stage in the HIV replication cycle.[5] By preventing this integration, Cabotegravir halts viral replication and reduces the viral load.[5]

Experimental Protocols: Quantification of Cabotegravir

The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cabotegravir in biological samples, where this compound is used as an internal standard.[1][2][4]

Sample Preparation: Protein Precipitation

A common method for extracting Cabotegravir from plasma is protein precipitation due to its simplicity and effectiveness.[9]

-

Aliquoting : Transfer a 200 µL aliquot of plasma sample into a clean microcentrifuge tube.[4]

-

Internal Standard Spiking : Add 100 µL of the internal standard working solution (this compound) to the plasma sample.[4]

-

Precipitation : Add a protein precipitation solvent, such as a 1:4 mixture of methanol and ethyl acetate.[2][4]

-

Vortexing : Vortex the mixture for a minimum of 2 minutes to ensure thorough mixing and protein precipitation.[4]

-

Centrifugation : Centrifuge the sample at a high speed (e.g., 5000 rpm) for 25 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube.

-

Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Cabotegravir.

| Parameter | Typical Conditions | Source(s) |

| LC Column | Phenomenex C18 (50 x 4.6 mm, 5.0 µm) | [2] |

| Mobile Phase | Methanol and 0.10% v/v Formic Acid (85:15 v/v) | [2] |

| Flow Rate | 0.80 mL/min | [2] |

| Injection Volume | 10 µL | - |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |

| MS/MS Transitions | Cabotegravir: m/z 406.12 → 142.04 | [2][4] |

| Bictegravir (IS): m/z 450.12 → 160.03 | [2] | |

| Collision Energy | 15 eV | [4] |

Note on Internal Standard: While this guide focuses on this compound, the provided literature also mentions the use of Bictegravir as an internal standard.[2] The choice of internal standard may vary depending on the specific assay requirements.

This technical guide provides a foundational understanding of this compound for research and development purposes. For further details, consulting the primary literature is recommended.

References

- 1. A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-Acting Injectable Cabotegravir for HIV Prevention: What Do We Know and Need to Know about the Risks and Consequences of Cabotegravir Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. What is the mechanism of Cabotegravir sodium? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Cabotegravir: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 8. dovepress.com [dovepress.com]

- 9. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prospect of Deuterated Cabotegravir: A Forward-Looking Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), has become a cornerstone in the landscape of HIV-1 prevention and treatment, particularly with its long-acting injectable formulations.[1][2][3][4] Its success has paved the way for novel approaches to antiretroviral therapy, addressing critical challenges such as medication adherence.[1][3] In the continuous quest for therapeutic optimization, the strategic modification of established drugs offers a promising avenue for enhancing their pharmacological profiles. One such strategy that has garnered significant attention is deuterium modification.[5][6] This whitepaper explores the hypothetical application of deuterium chemistry to Cabotegravir, providing a technical guide on its potential preliminary research applications. While specific research on deuterated Cabotegravir is not yet publicly available, this document will extrapolate from the known characteristics of Cabotegravir and the established principles of deuterated drugs to outline potential research avenues, experimental considerations, and anticipated outcomes.

The core principle behind deuteration lies in the "kinetic isotope effect." By selectively replacing hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic activity, the carbon-deuterium bond becomes stronger and more resistant to enzymatic cleavage.[7] This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile, enhancing its efficacy, and reducing toxicity.[5][6][8]

Potential Advantages of a Deuterated Cabotegravir

Based on the metabolic profile of Cabotegravir and the known benefits of deuteration, a deuterated version of Cabotegravir could theoretically offer several advantages:

-

Improved Pharmacokinetics: The primary metabolism of Cabotegravir occurs via UDP-glucuronosyltransferase (UGT) 1A1 and to a lesser extent, UGT1A9.[9] Deuteration at or near the sites of glucuronidation could slow this metabolic process, potentially leading to a longer half-life, increased plasma concentrations, and reduced dosing frequency.

-

Enhanced Efficacy: A more stable and prolonged exposure to the drug could translate to improved viral suppression and a higher barrier to the development of drug resistance.

-

Reduced Inter-individual Variability: Slower metabolism may lead to more predictable plasma concentrations among patients, potentially reducing the impact of genetic polymorphisms in metabolizing enzymes.

-

Improved Safety Profile: By altering the metabolic pathway, deuteration could potentially reduce the formation of off-target metabolites, leading to a more favorable safety and tolerability profile.

Proposed Preliminary Research Applications and Experimental Protocols

The initial research into a deuterated Cabotegravir would likely focus on synthesis, in vitro characterization, and preclinical in vivo studies.

Synthesis and In Vitro Characterization

Objective: To synthesize deuterated Cabotegravir and evaluate its in vitro antiviral activity and metabolic stability.

Experimental Protocol:

-

Synthesis:

-

Identify potential sites for deuteration on the Cabotegravir molecule, focusing on positions susceptible to metabolic attack by UGT enzymes.

-

Utilize established synthetic methodologies for deuterium labeling to produce highly deuterated analogs of Cabotegravir.[7][8]

-

Confirm the structure and deuterium incorporation of the synthesized compounds using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

-

In Vitro Antiviral Activity:

-

Assess the antiviral potency of deuterated Cabotegravir against various HIV-1 strains in cell-based assays (e.g., TZM-bl cells).

-

Determine the EC50 (half-maximal effective concentration) and compare it to that of non-deuterated Cabotegravir to ensure that the modification does not negatively impact its primary pharmacological activity.

-

-

Metabolic Stability:

-

Incubate deuterated and non-deuterated Cabotegravir with human liver microsomes or recombinant UGT1A1 and UGT1A9 enzymes.

-

Quantify the rate of disappearance of the parent compound over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the in vitro half-life and intrinsic clearance to determine the impact of deuteration on metabolic stability.

-

Preclinical Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetic profile of deuterated Cabotegravir in an animal model.

Experimental Protocol:

-

Animal Model:

-

Select an appropriate animal model, such as rats or non-human primates, that has a metabolic profile for Cabotegravir that is reasonably predictive of humans.[9]

-

-

Dosing and Sampling:

-

Administer a single oral or intramuscular dose of both deuterated and non-deuterated Cabotegravir to different groups of animals.

-

Collect blood samples at predetermined time points over a specified duration.

-

-

Bioanalysis:

-

Extract the drug from plasma samples and quantify the concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[10][11]

-

Compare the pharmacokinetic profiles of the deuterated and non-deuterated forms.

-

Data Presentation

The quantitative data from these preliminary studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Metabolic Stability

| Compound | EC50 (nM) vs. HIV-1 | In Vitro Half-life (min) in Human Liver Microsomes |

| Cabotegravir | Expected Value | Expected Value |

| Deuterated Cabotegravir | Experimental Value | Experimental Value |

Table 2: Preclinical Pharmacokinetic Parameters (Animal Model)

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Cabotegravir | Value | Oral/IM | Value | Value | Value | Value |

| Deuterated Cabotegravir | Value | Oral/IM | Value | Value | Value | Value |

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz can effectively illustrate the proposed research workflow and the underlying logic of deuteration.

Caption: Rationale for Deuterating Cabotegravir.

Caption: Proposed Experimental Workflow for Deuterated Cabotegravir.

Conclusion

While the clinical application of deuterated Cabotegravir remains a prospective endeavor, the foundational principles of deuterium modification suggest a compelling scientific rationale for its investigation. The potential to enhance the already favorable profile of Cabotegravir through improved pharmacokinetics warrants preliminary research. The experimental framework outlined in this whitepaper provides a roadmap for the initial stages of such a research program, from synthesis and in vitro characterization to preclinical evaluation. The insights gained from these studies would be crucial in determining the viability of deuterated Cabotegravir as a next-generation antiretroviral agent with the potential for even greater patient benefit.

References

- 1. Pharmacokinetics and Pharmacodynamics of Cabotegravir, a Long-Acting HIV Integrase Strand Transfer Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. A literature review of the patent application publications on cabotegravir - an HIV integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacokinetic profile of highly deuterated brecanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics of cabotegravir following administration of oral tablet and long‐acting intramuscular injection in adult HIV‐1‐infected and uninfected subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. natap.org [natap.org]

Methodological & Application

Application Notes and Protocols for the Use of Cabotegravir-d5 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Cabotegravir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein employs Cabotegravir-d5, a deuterated isotopologue, as an internal standard to ensure accuracy and precision in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring of Cabotegravir.

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor used in the treatment and prevention of HIV-1 infection. Accurate quantification of Cabotegravir in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis.[1][2] Deuterated internal standards are chemically almost identical to the analyte, causing them to co-elute during chromatography and exhibit similar ionization efficiency.[3] This allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.[1]

This document details a validated LC-MS/MS method for the determination of Cabotegravir in human K3EDTA plasma, utilizing this compound as the internal standard.[4]

Experimental Protocols

Materials and Reagents

-

Analytes: Cabotegravir (purity: 99.87%), this compound (internal standard, purity: 99.94%)[4]

-

Solvents: HPLC-grade methanol, acetonitrile, and water[4]

-

Reagents: Analytical-grade ammonium acetate, formic acid[4]

-

Biological Matrix: Human K3EDTA plasma[4]

Instrumentation

-

LC-MS/MS System: Shimadzu LC VP Series HPLC system coupled with an MDS Sciex API 4000 mass spectrometer.[4]

-

Analytical Column: Zorbax SB-C18 (50 × 2.1 mm, 5 µm)[4]

-

Software: Analyst version 1.4.2 and Watson LIMS version 7.3 for data acquisition and processing.[4]

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare a stock solution of Cabotegravir at a concentration of 1.0 mg/mL in a suitable solvent. A separate stock solution for the internal standard, this compound, is also prepared at 1 mg/mL.[4]

-

Calibration Standards (CSs): Create calibration standards by spiking blank human plasma with the Cabotegravir stock solution to achieve final concentrations of 2, 4, 10, 25, 50, 100, 125, 250, 500, and 1000 ng/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples at six concentration levels: 2 ng/mL (Lower Limit of Quantification, LLoQ), 6 ng/mL (Low Quality Control, LQC), 50 ng/mL (Medium Quality Control-1, MQC-1), 400 ng/mL (Medium Quality Control-2, MQC-2), 800 ng/mL (High Quality Control, HQC), and 1000 ng/ml (Upper Limit of Quantification, ULoQ).[4]

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 7095.24 ng/mL.[4]

Sample Preparation: Liquid-Liquid Extraction

-

Thaw all plasma samples (CSs, QCs, and unknown samples) at room temperature.[4]

-

In a 15 mL glass container, pipette 250 µL of the plasma sample.[4]

-

Add 25 µL of the this compound internal standard working solution (7095.24 ng/mL) and vortex for 20 seconds.[4]

-

Add 100 µL of 0.1% formic acid buffer and agitate for 10 minutes.[4]

-

Perform liquid-liquid extraction. While the specific extraction solvent mixture is not detailed in the primary source for this compound, a similar method for Cabotegravir used a mixture of methanol and ethyl acetate (1:4).[5][6]

-

Centrifuge the samples.[5]

-

Transfer the organic layer to a new tube and evaporate to dryness.[5]

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[5]

LC-MS/MS Method

-

Chromatographic Conditions:

-

Column: Zorbax SB-C18 (50 × 2.1 mm, 5 µm)[4]

-

Mobile Phase: Methanol and 5 mM ammonium acetate in water (80:20, v/v)[4]

-

Flow Rate: 0.80 mL/min (Note: This flow rate is from a similar method, the primary source for this compound did not specify it)[6]

-

Injection Volume: Not specified.

-

Column Temperature: Not specified.

-

-

Mass Spectrometric Conditions:

Data Presentation

The performance of the described method was validated according to regulatory guidelines. The key quantitative data are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Cabotegravir | 2 - 1000 | 0.999 |

| Data sourced from Pilli S, et al. (2024).[4] |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLQC | 2 | 100 | 100 |

| LQC | 6 | 106 | 103 |

| MQC-1 | 50 | 97 | 98 |

| MQC-2 | 400 | 97 | 100 |

| HQC | 800 | 103 | 100 |

| Data sourced from Pilli S, et al. (2024).[4] |

Table 3: Recovery

| QC Level | Average Recovery (%CV) |

| Four QC Levels | 7.71 |

| Data sourced from Pilli S, et al. (2024).[4] |

Table 4: Stability

| Stability Condition | LQC Accuracy (%) | HQC Accuracy (%) |

| Benchtop | 112.8 | 111.7 |

| Freeze-Thaw (5 cycles, -20°C) | 98.5 | 101 |

| Freeze-Thaw (5 cycles, -78°C) | 101 | 101 |

| Data sourced from Pilli S, et al. (2024).[4] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cabotegravir using this compound as an internal standard.

Caption: Bioanalytical workflow for Cabotegravir quantification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the principle of using an internal standard in quantitative analysis.

Caption: Principle of internal standard use in LC-MS/MS.

References

Application Note: Quantification of Cabotegravir in Human Plasma using a Validated LC-MS/MS Method with Cabotegravir-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cabotegravir in human plasma. The protocol employs Cabotegravir-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Cabotegravir.

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) approved for the treatment and prevention of HIV-1 infection.[1][2] Its long-acting injectable formulation necessitates reliable and sensitive bioanalytical methods to accurately characterize its pharmacokinetic profile in human plasma.[3][4] This document provides a detailed protocol for the quantification of Cabotegravir in human plasma using LC-MS/MS with this compound as the internal standard, a technique widely adopted for its specificity and sensitivity.[2][4]

Experimental

Materials and Reagents

-

Cabotegravir (purity ≥98%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Ethyl acetate, analytical grade

-

Ultrapure water

-

Human plasma (K3-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Autosampler vials

Preparation of Solutions

Stock Solutions (1 mg/mL):

-

Cabotegravir: Accurately weigh and dissolve an appropriate amount of Cabotegravir in methanol to achieve a final concentration of 1 mg/mL.

-

This compound (Internal Standard): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.[2]

Working Solutions:

-

Cabotegravir Spiking Solutions: Prepare serial dilutions of the Cabotegravir stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (e.g., 1 µg/mL or 7095.24 ng/mL): Dilute the this compound stock solution with the appropriate solvent to the desired concentration.[1][2]

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate in water.[2]

-

Mobile Phase B: Methanol or Acetonitrile.[1][2] The final mobile phase composition for isocratic elution is typically a mixture of these, for instance, 80:20 (Methanol: 5mM Ammonium Acetate) or 85:15 (Methanol: 0.1% Formic Acid).[1][2]

Sample Preparation

Two primary methods for sample preparation are commonly used: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).

Method 1: Liquid-Liquid Extraction (LLE) [1][2]

-

To 200 µL of human plasma in a clean microcentrifuge tube, add 100 µL of the this compound internal standard working solution.[1]

-

Vortex the mixture for approximately 2 minutes.[1]

-

Add 1 mL of extraction solvent (e.g., a 4:1 mixture of ethyl acetate and methanol).[1]

-

Vortex for an additional 2 minutes.

-

Centrifuge the samples at 5000 rpm for 25 minutes.[1]

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a lyophilizer.[1]

-

Reconstitute the dried residue in 250 µL of the mobile phase.[1]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Protein Precipitation (PP) [3][5][6]

-

To a designated volume of human plasma, add a volume of cold acetonitrile (typically 3 times the plasma volume) containing the internal standard, this compound.[5][6]

-

Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for direct injection into the LC-MS/MS system.[3][7]

LC-MS/MS Parameters

The following tables summarize typical instrument parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Zorbax SB-C18 (50 x 2.1 mm, 5 µm) or equivalent[2] |

| Mobile Phase | Isocratic: Methanol and 5 mM Ammonium Acetate in water (80:20, v/v)[2] |

| Flow Rate | 0.80 mL/min[1] |

| Injection Volume | 5.0 µL[1] |

| Column Temperature | 25.0°C[1] |

| Run Time | Approximately 3 minutes[1][3] |

Table 2: Mass Spectrometry Conditions

| Parameter | Cabotegravir | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | 406.12 → 142.04[1] | 409.20 → 144.80[2] or 410.1 → 263.0[5] |

| Collision Energy (eV) | 15[1] | 15[1] |

| Fragmentor Voltage (V) | 115[1] | 110[1] |

| Capillary Voltage (kV) | 3.0[1] | 3.0[1] |

| Dwell Time (ms) | 200[1] | 200[1] |

Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with known concentrations of Cabotegravir. A typical calibration curve range is 2 to 1000 ng/mL or 400 to 16000 ng/mL.[1][2]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. For example, LQC (6 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL).[2]

Data and Results

The following tables summarize the expected quantitative performance of the method.

Table 3: Calibration Curve Summary

| Parameter | Typical Value |

| Linearity Range (ng/mL) | 2 - 1000[2] |

| Correlation Coefficient (r²) | ≥ 0.999[2] |

| Weighting Factor | 1/x² or 1/C²[1] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[2] |

Table 4: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 2 | 100 | 100 | <15% | <15% |

| LQC | 6 | 106 | 103 | <15% | <15% |

| MQC | 400 | 97 | 100 | <15% | <15% |

| HQC | 800 | 103 | 100 | <15% | <15% |

| Data presented are representative and may vary between laboratories and instruments.[2] |

Experimental Workflow and Signaling Pathways

References

- 1. impactfactor.org [impactfactor.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Preparation of Cabotegravir-d5 Solution for Pharmacokinetic Studies

Introduction

Cabotegravir is a potent HIV-1 integrase strand transfer inhibitor used for the treatment and prevention of HIV/AIDS.[1][2][3] Pharmacokinetic (PK) studies are crucial for understanding its absorption, distribution, metabolism, and excretion. Accurate quantification of Cabotegravir in biological matrices is essential for these studies. Cabotegravir-d5, a deuterated analog of Cabotegravir, is widely used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Cabotegravir.[4][5] This application note provides detailed protocols for the preparation of this compound solutions for use in pharmacokinetic studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₂D₅F₂N₃O₅ | [4][6] |

| Molecular Weight | 410.4 g/mol | [4][6] |

| Appearance | Solid | [4] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [4] |

| Solubility | Soluble in DMSO and Methanol | [4][6] |

| Storage | Store at -20°C | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

-

This compound solid standard

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Pipettes and tips

-

Vortex mixer

Procedure:

-

Allow the this compound solid standard to equilibrate to room temperature before opening the vial to prevent condensation.

-

Accurately weigh a specific amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Transfer the weighed solid to a clean, dry volumetric flask.

-

Add a small amount of DMSO to the flask to dissolve the solid.

-

Vortex the solution for approximately 30 seconds to ensure complete dissolution.

-

Add DMSO to the flask up to the final volume mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

This stock solution can be stored at -20°C.[2]

Preparation of this compound Working Solutions

This protocol outlines the preparation of intermediate and final working solutions of this compound. The concentrations of working solutions may vary depending on the specific requirements of the bioanalytical assay.

Materials:

-

This compound stock solution (1 mg/mL)

-

Methanol or a mixture of Methanol:Acetonitrile (1:1), HPLC grade

-

Volumetric flasks or microcentrifuge tubes

-

Pipettes and tips

Procedure for Intermediate Working Solution (e.g., 10 µg/mL):

-

Pipette 10 µL of the 1 mg/mL this compound stock solution into a 1 mL volumetric flask or microcentrifuge tube.

-

Add the desired diluent (e.g., Methanol) to the final volume of 1 mL.

-

Vortex to ensure thorough mixing.

Procedure for Final Working Solution (e.g., 250 ng/mL):

-

Pipette 25 µL of the 10 µg/mL intermediate working solution into a 1 mL volumetric flask or microcentrifuge tube.

-

Add the desired diluent (e.g., a mixture of MeOH:ACN 1:1) to the final volume of 1 mL.[2]

-

Vortex to ensure thorough mixing. This final working solution is now ready to be spiked into plasma samples during the sample preparation process.

Workflow for Pharmacokinetic Sample Analysis using this compound Internal Standard

The following diagram illustrates the general workflow for a pharmacokinetic study involving the quantification of Cabotegravir in biological samples using this compound as an internal standard.

Caption: Workflow for a pharmacokinetic study using this compound.

LC-MS/MS Method Parameters for Cabotegravir Quantification

The following table summarizes typical LC-MS/MS parameters used for the quantification of Cabotegravir with this compound as an internal standard. These parameters are based on methods reported in the literature and may require optimization for specific instrumentation and matrices.

| Parameter | Typical Value/Condition | Reference |

| Chromatography | ||

| Column | C18 reverse-phase column | [5] |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol | [5][7] |

| Flow Rate | 0.3 - 1.0 mL/min | [8][9] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |

| Monitored Transition (Cabotegravir) | m/z 406.1 -> 263.1 | [7] |

| Monitored Transition (this compound) | m/z 410.0 -> 263.1 | [7] |

| Internal Standard | This compound | [5] |

Conclusion

The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of Cabotegravir in biological samples for pharmacokinetic studies. The detailed protocols and workflow provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these protocols will help ensure the generation of high-quality data for the assessment of Cabotegravir's pharmacokinetic profile.

References

- 1. Cabotegravir - Wikipedia [en.wikipedia.org]

- 2. Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formulation and pharmacology of long-acting cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. impactfactor.org [impactfactor.org]

- 6. glpbio.com [glpbio.com]

- 7. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

Bioanalytical Method for Cabotegravir Quantification in Human Plasma Using Cabotegravir-d5 as an Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the development and validation of a bioanalytical method for the quantification of Cabotegravir in human plasma using its deuterated stable isotope, Cabotegravir-d5, as an internal standard (IS). The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) used for the treatment and prevention of HIV-1 infection.[1][2] Accurate measurement of Cabotegravir concentrations in biological matrices is crucial for assessing its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability in sample processing and instrument response, thereby enhancing the accuracy and precision of the bioanalytical method.[3][4] This application note outlines a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Cabotegravir and this compound.

Experimental

Materials and Reagents

-

Cabotegravir (purity ≥99.87%) and this compound (purity ≥99.94%) were sourced from Aurobindo Pharma Ltd.[4]

-

HPLC-grade methanol, acetonitrile, and water were obtained from Merck.[4]

-

Formic acid and ammonium acetate were of analytical grade.[4]

-

Human plasma with K3-EDTA as an anticoagulant was sourced from a certified biobank.[4]

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer is required. Specific examples of instrumentation used in published methods include a Sciex API-4000 and systems from Agilent.[5][6]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Cabotegravir.

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax SB-C18 (50 x 2.1 mm, 5 µm)[4] | HSS T3 column with guard column[7] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water[4] | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | Methanol[4] | 0.1% Formic Acid in Acetonitrile[7] |

| Gradient/Isocratic | 80:20 (B:A) Isocratic[4] | 35:65 (B:A) Isocratic[7] |

| Flow Rate | 0.80 mL/min[1] | 0.5 mL/min[7] |

| Column Temperature | 25.0°C[1] | 40°C[7] |

| Injection Volume | 5.0 µL[1] | 2-7 µL[5] |

| Run Time | 3.0 min[1][7] | Not Specified |

Mass Spectrometric Conditions

Mass spectrometric detection is performed in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).

| Parameter | Cabotegravir | This compound |

| Precursor Ion (m/z) | 406.12[1] | 409.20[4] |

| Product Ion (m/z) | 142.04[1] | 144.8[4] or 286[8] |

| Fragmentor Voltage (V) | 115.0[1] | Not Specified |

| Collision Energy (eV) | 15[1] | Not Specified |

| Ionization Mode | Positive ESI[1] | Positive ESI[4] |

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Cabotegravir and this compound in methanol or a suitable organic solvent at a concentration of 1 mg/mL.[4]

-

Working Solutions: Prepare serial dilutions of the Cabotegravir stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[4]

-

Calibration Standards and QCs: Spike blank human plasma with the Cabotegravir working solutions to achieve the desired concentration range for the calibration curve and QC samples at low, medium, and high concentrations.[1][4] A typical calibration curve range for Cabotegravir is 2 to 1000 ng/mL.[4]

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 7095.24 ng/mL).[4]

Sample Preparation (Protein Precipitation)

This is a common and efficient method for extracting Cabotegravir from plasma samples.[5][7][9]

Sample Preparation (Liquid-Liquid Extraction)

An alternative method that can provide a cleaner extract.[1][4]

Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

Summary of Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99[1] | 0.9998[1] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; RSD ≤ 20% | 2 ng/mL[4] |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.54% to 5.21%[1] |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.54% to 5.21%[1] |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 97% to 106%[4] |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 98% to 103%[4] |

| Recovery (%) | Consistent, precise, and reproducible | 86% with a %CV of 7.71%[4] |

| Matrix Effect | IS-normalized matrix factor %RSD ≤ 15% | Not explicitly stated, but method selectivity was confirmed.[4] |

| Stability | %Bias within ± 15% of nominal concentration | Stable under various conditions including freeze-thaw cycles and benchtop storage.[4] |

Logical Relationship of Method Development